molecular formula C12H10N6O4 B5577795 ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B5577795
M. Wt: 302.25 g/mol
InChI Key: VPZYQYIBBKAEBN-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been identified as significant due to their structural properties and applications in chemical synthesis. They are part of the broader category of heterocyclic compounds, which are crucial in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds typically involves the reaction of certain pyrazole derivatives with various reagents to produce a wide range of fused heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized through reactions involving specific amine and carbonyl derivatives, demonstrating the complex pathways used in the synthesis of related structures (Youssef et al., 2013).

Molecular Structure Analysis

The molecular structures of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing the presence of intramolecular hydrogen bonds forming almost planar rings, which is critical for understanding the reactivity and interaction of these compounds (Wu et al., 2005).

Scientific Research Applications

Antimitotic Agents

Research indicates that derivatives of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, closely related to the compound , show potent antimitotic activity. These compounds, through structure-activity studies, have been observed to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mechanism of action as antitumor agents (Temple, Rener, Waud, & Noker, 1992).

Antimicrobial Properties

Another study focused on related compounds demonstrated excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This suggests the potential for these compounds to serve as templates for developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Corrosion Inhibition

Further research into pyranpyrazole derivatives, which share a similar structural framework with the compound of interest, revealed their effectiveness as corrosion inhibitors for mild steel. This application is particularly relevant for industrial pickling processes, with studies demonstrating significant efficiency in preventing corrosion, supported by both experimental results and quantum chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).

Future Directions

The future directions for research on ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . The development of simpler and greener synthetic methodologies, as well as the design of compounds with tunable photophysical properties, are areas of ongoing research .

properties

IUPAC Name

ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O4/c1-2-22-12(19)8-3-10-13-4-7(6-17(10)16-8)11-9(18(20)21)5-14-15-11/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYQYIBBKAEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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